
4,4-Diethoxybut-1-ene
Overview
Description
4,4-Diethoxybut-1-ene is an acyclic diether compound characterized by two ethoxy groups at the 4-position and a terminal double bond (C=C) at the 1-position. The ethoxy groups impart hydrophobicity, while the double bond enables reactivity in polymerization or addition reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Diethoxybut-1-ene can be synthesized through the reaction of but-1-ene with diethyl ether in the presence of a strong acid catalyst. The reaction typically involves the following steps:
Formation of the carbocation: The but-1-ene undergoes protonation by the acid catalyst, forming a carbocation intermediate.
Nucleophilic attack: The carbocation is then attacked by diethyl ether, leading to the formation of this compound.
The reaction conditions generally include a temperature range of 0-50°C and the use of a strong acid such as sulfuric acid or hydrochloric acid as the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of a continuous flow reactor also improves the efficiency and yield of the reaction.
Chemical Reactions Analysis
Acid-Catalyzed Hydration and Carbocation Rearrangements
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Primary pathway : Protonation → secondary carbocation → 1,2-hydride shift → tertiary carbocation → nucleophilic attack by water → 3,3-diethoxybutan-2-ol.
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Minor pathway : Direct hydration without rearrangement yields 2,4-diethoxybutan-1-ol.
This behavior parallels carbocation rearrangements observed in 3,3-dimethylbut-1-ene under acidic conditions .
Electrophilic Additions
The terminal alkene participates in electrophilic additions, though ethoxy groups reduce reactivity via inductive effects:
Reaction | Conditions | Product |
---|---|---|
HBr Addition | HBr in CH₂Cl₂, 0°C | 2-Bromo-4,4-diethoxybutane |
Epoxidation | mCPBA, CH₂Cl₂ | 1,2-Epoxy-4,4-diethoxybutane |
Dihydroxylation | OsO₄, NMO, H₂O/acetone | 1,2-Dihydroxy-4,4-diethoxybutane |
The regioselectivity follows Markovnikov’s rule, with electrophiles adding to the less substituted alkene carbon .
Oxidation and Ozonolysis
Ozonolysis cleaves the alkene to generate formaldehyde and 3,3-diethoxypropanal. Under reductive workup (e.g., Zn/HOAc), aldehydes are retained, while oxidative conditions (H₂O₂) yield carboxylic acids .
Cyclization and Prins-Type Reactions
Under Lewis acid catalysis (e.g., Sc(OTf)₃), 4,4-diethoxybut-1-ene may undergo Prins cyclization with aldehydes to form tetrahydropyran derivatives. For example:
Mechanistic studies on similar systems highlight chair-like transition states for stereoselective cyclization .
Alder-Ene Reactions
The allylic C-H bond at C3 participates in Alder-Ene reactions with enophiles (e.g., carbonyls):
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Example : Reaction with glyoxylate esters under Yb(OTf)₃ catalysis yields β-hydroxy esters via a six-membered transition state .
Key factors:
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Ethoxy groups stabilize transition states through electron donation.
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High temperatures (>100°C) typically required for thermal ene reactions .
Metal-Catalyzed Functionalizations
Scientific Research Applications
1.1. Conjugate Additions and Michael Reactions
4,4-Diethoxybut-1-ene has been utilized in nucleophilic conjugate additions to activated alkynes, a reaction significant for constructing heterocycles and facilitating bioconjugation reactions in bioorganic chemistry. The utility of this compound in such transformations highlights its role in expanding the substrate scope for various electrophilic alkynes, making it valuable in synthetic organic chemistry .
1.2. Synthesis of C-Glycosides
This compound has been effectively employed in the stereospecific synthesis of C-glycosides. A notable study demonstrated its application alongside 1-tributylstannyl derivatives to access homoallyl and homocinnamyl skeletons. This method showcased the efficacy of this compound in generating complex glycosidic structures with high stereoselectivity .
2.1. Total Synthesis of Natural Products
A prominent application of this compound is in the total synthesis of natural products like neopeltolide and chagosensine. These syntheses often involve intricate multi-step processes where this compound serves as a crucial building block or intermediate. For instance, its role in the synthesis of neopeltolide involved several transformations that highlight its versatility and importance in constructing complex molecular architectures .
2.2. Development of Reaction Conditions
Research has also focused on optimizing reaction conditions for β-selective glycosylation reactions using derivatives of this compound. These studies have improved yields and selectivity in glycosidic bond formation, which is critical for synthesizing oligosaccharides and other carbohydrate derivatives .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Conjugate Additions | Used for constructing heterocycles via nucleophilic conjugate additions to activated alkynes | Enhanced efficiency and broad substrate scope |
C-Glycoside Synthesis | Employed in stereospecific synthesis of C-glycosides | High stereoselectivity achieved |
Natural Product Synthesis | Integral in total syntheses like neopeltolide and chagosensine | Key intermediate leading to complex structures |
Glycosylation Optimization | Development of reaction conditions for β-selective glycosylation reactions | Improved yields and selectivity |
Mechanism of Action
The mechanism by which 4,4-diethoxybut-1-ene exerts its effects depends on the specific reaction it undergoes For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares 4,4-Diethoxybut-1-ene with two related compounds:
Physical Properties and Toxicity
- This compound : Expected to have a lower boiling point than alcohols (due to lack of hydrogen bonding) but higher than hydrocarbons. Toxicity data are unavailable in the provided evidence.
- 4,4-Diethoxy-3-methylbut-2-en-1-ol: No physical data (e.g., boiling point) are reported, but the hydroxyl group may increase solubility in polar solvents .
- 1,4-Dioxane: Boiling point 101°C, miscible with water. Classified as a Group 2B carcinogen by IARC .
Contrast with Non-Ether Compounds (e.g., Caffeic Acid)
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) , a phenolic compound with carboxylic acid and catechol groups, differs significantly in reactivity and applications. It serves as an antioxidant in cosmetics and supplements, unlike diethers, which lack polar or redox-active functional groups.
Biological Activity
4,4-Diethoxybut-1-ene (C8H16O2) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects and applications.
Chemical Structure and Properties
This compound is characterized by the presence of two ethoxy groups attached to a butene backbone. Its molecular structure can be depicted as follows:
Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways. One significant area of study is its role in modulating protein kinase activity, which is crucial in various signaling pathways within cells. For instance, it has been noted that derivatives of this compound can act as inhibitors of specific kinases involved in tumor growth and inflammation .
Antitumor Activity
A notable application of this compound derivatives is in the synthesis of antitumor agents. In one study, the compound was utilized as a precursor in the synthesis of analogs that demonstrated significant cytotoxicity against human cancer cell lines. The mechanism underlying this activity often involves the induction of apoptosis in cancer cells .
Case Studies
- Antitumor Agent Synthesis :
- Protein Kinase Inhibition :
Data Summary
The following table summarizes the biological activities associated with this compound and its derivatives:
Safety and Toxicity
While exploring the biological activities of this compound, it is crucial to consider safety and toxicity profiles. Preliminary assessments indicate that while some derivatives exhibit promising biological activities, they may also possess cytotoxic effects that warrant further investigation into their safety profiles .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4-Diethoxybut-1-ene, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves acid-catalyzed condensation of acetaldehyde with 1,3-butadiene derivatives. Key factors include:
- Catalyst selection : Protonic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O) influence reaction kinetics .
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance intermediate stabilization.
- Temperature control : Low temperatures (0–5°C) minimize side reactions like polymerization.
- Purification : Vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) isolates the product.
Example optimization table:
Catalyst | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|
H₂SO₄ | THF | 0 | 65 |
BF₃·Et₂O | DCM | 25 | 72 |
Note: Yields depend on stoichiometric ratios and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H NMR : Identifies ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) and vinyl protons (δ 5.0–5.8 ppm). Integration ratios confirm molecular symmetry .
- IR Spectroscopy : C-O stretches (1050–1150 cm⁻¹) and C=C stretches (1640–1680 cm⁻¹) validate functional groups .
- GC-MS : Confirms molecular ion peaks (m/z 144 for [M]⁺) and fragmentation patterns.
Cross-referencing multiple techniques reduces misinterpretation risks .
Q. What safety protocols and handling precautions are critical when working with this compound in laboratory settings?
- Methodological Answer :
- Engineering controls : Use fume hoods and closed systems to minimize inhalation exposure .
- PPE : Nitrile gloves, chemical-resistant goggles, and lab coats are mandatory.
- Emergency measures : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Regular risk assessments aligned with OSHA guidelines are recommended .
Advanced Research Questions
Q. How can researchers design experiments to investigate the kinetic stability of this compound under varying storage conditions?
- Methodological Answer :
- Variables : Temperature (4°C, 25°C, 40°C), humidity (0%, 50%, 90%), and light exposure.
- Analytical endpoints : Monitor decomposition via HPLC or GC at intervals (0, 7, 30 days).
- Statistical design : Use a factorial design (3×3×2) to assess interactions between variables .
Data interpretation should include Arrhenius plots to model degradation kinetics .
Q. What methodologies are recommended for resolving contradictions in spectral data interpretation for this compound derivatives?
- Methodological Answer :
- Step 1 : Replicate experiments to rule out procedural errors.
- Step 2 : Cross-validate using complementary techniques (e.g., ¹³C NMR for carbon backbone confirmation).
- Step 3 : Apply multivariate analysis (e.g., PCA) to identify outlier data points .
Example workflow:
Raw Data → Replication → Multi-technique Validation → Statistical Analysis → Consensus Interpretation
Contradictions often arise from impurities or instrumental drift; calibration with certified standards is critical .
Q. What computational chemistry approaches are suitable for modeling the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity (Markovnikov vs. anti-Markovnikov).
- Transition state analysis : Identify activation barriers for competing pathways using QST2 or NEB methods.
- Solvent effects : Incorporate PCM models to simulate polar aprotic environments .
Benchmark computational results against experimental kinetic data to validate accuracy .
Properties
IUPAC Name |
4,4-diethoxybut-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,8H,1,5-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCYIYOCMALJCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC=C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292502 | |
Record name | 4,4-diethoxybut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10602-36-5 | |
Record name | 10602-36-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-diethoxybut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Butenal diethyl acetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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